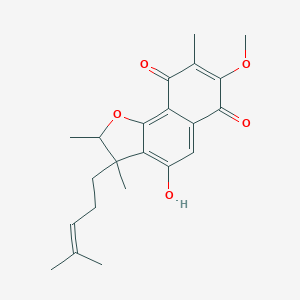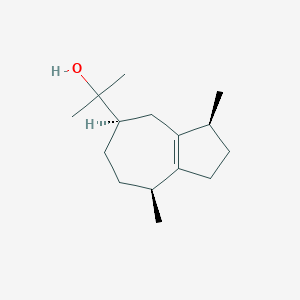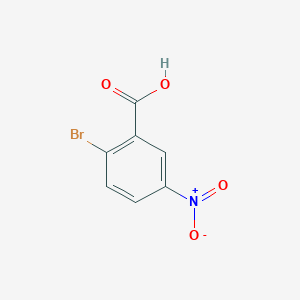
2-Fluorobencil alcohol
Descripción general
Descripción
2-Fluorobenzyl alcohol is an organic compound with the molecular formula C7H7FO. It is characterized by the presence of a fluorine atom attached to the benzene ring and a hydroxyl group attached to the benzyl carbon. This compound is a clear, colorless to slightly yellow liquid with a molecular weight of 126.13 g/mol .
Aplicaciones Científicas De Investigación
2-Fluorobenzyl alcohol has several applications in scientific research:
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
2-Fluorobenzyl alcohol is an organic compound
Mode of Action
Alcohols generally react with a hydrogen halide, producing an alkyl halide and water . This reaction is acid-catalyzed and the order of reactivity of the hydrogen halides is HI > HBr > HCl .
Biochemical Pathways
It’s known that 2-fluorobenzyl alcohol can undergo oxidation using graphite oxide under ultrasonic irradiation to yield 2-fluorobenzaldehyde .
Pharmacokinetics
Its physical properties such as boiling point (199-200 °c), density (1173 g/mL at 25 °C), and refractive index (n20/D 1514) have been documented . These properties can influence its pharmacokinetics and bioavailability.
Result of Action
It’s known that 2-fluorobenzyl alcohol can undergo oxidation to yield 2-fluorobenzaldehyde , which may have further interactions and effects in the body.
Análisis Bioquímico
Biochemical Properties
2-Fluorobenzyl alcohol plays a role in various biochemical reactions. It can interact with enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes. In the case of 2-Fluorobenzyl alcohol, it can be oxidized to 2-fluorobenzaldehyde . This interaction is crucial for its metabolism and further biochemical transformations. Additionally, 2-Fluorobenzyl alcohol may interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, influencing its biochemical behavior.
Cellular Effects
2-Fluorobenzyl alcohol affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production. The compound’s impact on gene expression can result in the upregulation or downregulation of specific genes, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-Fluorobenzyl alcohol involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. For example, 2-Fluorobenzyl alcohol can act as a substrate for alcohol dehydrogenases, leading to the formation of 2-fluorobenzaldehyde . This binding interaction is essential for its metabolic conversion and subsequent biochemical effects. Additionally, 2-Fluorobenzyl alcohol may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluorobenzyl alcohol can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Fluorobenzyl alcohol is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 2-Fluorobenzyl alcohol can lead to cumulative effects on cellular processes, including alterations in gene expression, enzyme activity, and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-Fluorobenzyl alcohol vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies in animal models have shown that high doses of 2-Fluorobenzyl alcohol can cause liver and kidney damage, as well as alterations in metabolic pathways . It is essential to determine the threshold doses that elicit specific biochemical and physiological responses to understand the compound’s safety and efficacy.
Metabolic Pathways
2-Fluorobenzyl alcohol is involved in several metabolic pathways. It can be oxidized by alcohol dehydrogenases to form 2-fluorobenzaldehyde, which can further undergo metabolic transformations The compound may also interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 2-Fluorobenzyl alcohol within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes by passive diffusion or facilitated by specific transporters . Once inside the cell, 2-Fluorobenzyl alcohol can distribute to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization and accumulation within specific tissues can influence its biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Fluorobenzyl alcohol is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Fluorobenzyl alcohol can be synthesized through various methods. One common method involves the reduction of 2-fluorobenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere and at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, 2-fluorobenzyl alcohol is often produced through the catalytic hydrogenation of 2-fluorobenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluorobenzyl alcohol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Graphite oxide, ultrasonic irradiation.
Substitution: Various reagents depending on the desired functional group.
Major Products:
Oxidation: 2-Fluorobenzaldehyde.
Substitution: Products vary based on the substituent introduced.
Comparación Con Compuestos Similares
- 3-Fluorobenzyl alcohol
- 4-Fluorobenzyl alcohol
- 2-Fluorobenzaldehyde
- 2-Fluorobenzoic acid
Comparison: 2-Fluorobenzyl alcohol is unique due to the position of the fluorine atom on the benzene ring, which can significantly influence its chemical properties and reactivity. Compared to its isomers, such as 3-fluorobenzyl alcohol and 4-fluorobenzyl alcohol, 2-fluorobenzyl alcohol may exhibit different reactivity patterns and stability under various conditions .
Propiedades
IUPAC Name |
(2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHXDOJPVIHUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196241 | |
| Record name | 2-Fluorobenzylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-51-5 | |
| Record name | 2-Fluorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluorobenzylic alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 446-51-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluorobenzylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluorobenzylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-fluorobenzyl alcohol interesting in drug development?
A: 2-Fluorobenzyl alcohol has shown promise as a bioisostere for the chemically fragile N-acetyl hemiaminal side chain found in the microtubule-stabilizing agent, zampanolide []. This means it could potentially replace this fragile component while maintaining similar biological activity.
Q2: How does the structure of 2-fluorobenzyl alcohol relate to its potential as a bioisostere?
A: Computational chemistry, including ab initio (STO-3G) and semiempirical (INDO and MINDO/3) molecular orbital calculations, has been used to study the conformational energies of 2-fluorobenzyl alcohol []. This information, combined with data from techniques like nuclear magnetic resonance (NMR) [] and microwave spectroscopy [], helps researchers understand its structural flexibility and how it might mimic other molecules in biological systems.
Q3: Has 2-fluorobenzyl alcohol shown any promising results in biological studies?
A: While 2-fluorobenzyl alcohol itself hasn't been widely studied for direct biological activity, researchers have successfully synthesized zampanolide mimics incorporating this molecule []. One such mimic (compound 6 in the study) demonstrated promising antiproliferative activity against both docetaxel-resistant and docetaxel-naive prostate cancer cell lines []. This suggests that 2-fluorobenzyl alcohol can effectively function as a bioisostere in a biologically relevant context.
Q4: Are there analytical techniques that can be used to study 2-fluorobenzyl alcohol in complex mixtures?
A: Yes, 2-fluorobenzyl alcohol has been successfully analyzed using a multiplexed rectilinear ion trap mass spectrometer []. This technique allows for the simultaneous analysis of multiple samples and can differentiate between compounds with similar molecular weights but distinct fragmentation patterns, making it useful for high-throughput screening applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Methylsulfanylmethyl)phenyl]ethanol](/img/structure/B146856.png)





![5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione](/img/structure/B146865.png)

![2-Hydrazinyl-1H-benzo[d]imidazol-1-amine](/img/structure/B146867.png)

![2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite](/img/structure/B146877.png)



